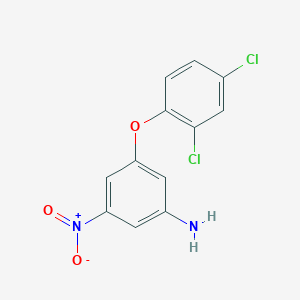

3-(2,4-Dichlorophenoxy)-5-nitroaniline

Description

3-(2,4-Dichlorophenoxy)-5-nitroaniline (CAS: 208122-62-7) is a nitroaromatic compound with the molecular formula C₁₂H₈Cl₂N₂O₃ and a molecular weight of 299.12 g/mol . It features a central aniline ring substituted with a nitro group (-NO₂) at the 5-position and a 2,4-dichlorophenoxy group at the 3-position. The compound is characterized by its 95% purity and is utilized in synthetic organic chemistry, particularly in the development of dyes, agrochemicals, and pharmaceutical intermediates . Its structure combines electron-withdrawing (nitro, dichlorophenoxy) and electron-donating (amine) groups, influencing its reactivity and solubility.

Properties

IUPAC Name |

3-(2,4-dichlorophenoxy)-5-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O3/c13-7-1-2-12(11(14)3-7)19-10-5-8(15)4-9(6-10)16(17)18/h1-6H,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVHXQWQOYYKMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC2=CC(=CC(=C2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901264612 | |

| Record name | 3-(2,4-Dichlorophenoxy)-5-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901264612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208122-62-7 | |

| Record name | 3-(2,4-Dichlorophenoxy)-5-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208122-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,4-Dichlorophenoxy)-5-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901264612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenoxy)-5-nitroaniline typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 3-aminophenol to introduce the nitro group, followed by the substitution of the hydroxyl group with a 2,4-dichlorophenoxy group. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 3-(2,4-Dichlorophenoxy)-5-nitroaniline may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenoxy)-5-nitroaniline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chlorine atoms in the 2,4-dichlorophenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like sodium borohydride are commonly employed.

Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(2,4-Dichlorophenoxy)-5-aminoaniline, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

3-(2,4-Dichlorophenoxy)-5-nitroaniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

Industry: It is used in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenoxy)-5-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or interfere with cellular signaling pathways, contributing to its observed activities.

Comparison with Similar Compounds

Structural and Electronic Effects

- Substituent Influence: Electron-Withdrawing Groups (EWGs): The dichloro (2,4-Cl₂) and trifluoromethyl (CF₃) substituents enhance the electrophilicity of the aromatic ring, facilitating nucleophilic substitution reactions. For example, 3-(2,4-Dichlorophenoxy)-5-nitroaniline exhibits higher reactivity in SNAr reactions compared to methyl-substituted analogs . Electron-Donating Groups (EDGs): The methyl group (CH₃) in 3-(2-methylphenoxy)-5-nitroaniline reduces ring electrophilicity, making it less reactive toward nucleophiles .

- Solubility: Compounds with chlorine or fluorine atoms (e.g., 3-(3-chloro-4-fluorophenoxy)-5-nitroaniline) show lower aqueous solubility due to increased hydrophobicity. In contrast, the dimethylamino group in 5-chloro-2-(4-chlorophenoxy)-N,N-dimethyl-4-nitroaniline improves solubility in polar solvents .

Biological Activity

3-(2,4-Dichlorophenoxy)-5-nitroaniline, also known by its CAS number 208122-62-7, is a compound of interest due to its potential biological activities. This compound features a dichlorophenoxy group and a nitroaniline moiety, which may contribute to its pharmacological properties. Research into its biological activity is crucial for understanding its potential applications in medicinal chemistry and agriculture.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of various nitroaniline derivatives, including 3-(2,4-Dichlorophenoxy)-5-nitroaniline. These compounds have shown effectiveness against resistant strains of bacteria, such as Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds often range from 0.5 to 16 µg/mL against various strains of S. aureus, indicating significant antimicrobial potential .

- Biofilm Disruption : In vitro assays have demonstrated that certain derivatives can disrupt biofilm integrity, which is crucial for treating chronic infections caused by biofilm-forming bacteria .

The mechanism by which 3-(2,4-Dichlorophenoxy)-5-nitroaniline exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Nitro groups in the structure can participate in redox reactions, potentially inhibiting key enzymes in bacterial metabolism.

- Membrane Interaction : The lipophilic nature of the dichlorophenoxy group may facilitate interactions with bacterial membranes, leading to increased permeability and cell death.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound:

- Cell Lines Tested : Various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), have been used to assess cytotoxic effects.

- Results : Compounds with similar structures have shown IC50 values ranging from 1 to 10 µM, suggesting moderate cytotoxicity that warrants further investigation into potential therapeutic applications .

Study on Antibacterial Activity

A study published in 2020 evaluated the antibacterial properties of several nitro-substituted anilines against drug-resistant S. aureus strains. The findings indicated that:

- Effective Concentrations : Compounds demonstrated varying degrees of effectiveness with MIC values as low as 0.5 µg/mL for pan-susceptible strains and up to 16 µg/mL for methicillin-resistant strains (MRSA) .

- Biofilm Integrity : Significant reductions in biofilm formation were observed at sub-MIC concentrations, highlighting the potential use of these compounds in treating biofilm-associated infections.

Pharmacokinetic and Toxicological Profile

In silico studies have been conducted to predict the pharmacokinetic properties of 3-(2,4-Dichlorophenoxy)-5-nitroaniline:

| Property | Value |

|---|---|

| Solubility | Moderate |

| Caco-2 Permeability | Moderate |

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low |

| Skin Permeability | Low |

These predictions suggest that while the compound may be effective in systemic applications, its ability to penetrate certain biological barriers is limited .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.